molecular formula C16H18N2O3S B5751940 N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5751940
M. Wt: 318.4 g/mol
InChI Key: SNJYOSNJFAXNJG-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide and Acetamide (B32628) Chemical Classes

The academic and industrial interest in a molecule like N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide stems from the well-established significance of its constituent functional groups.

Sulfonamides, characterized by the -SO₂NH- functional group, are a cornerstone of medicinal chemistry. nih.gov Their discovery as the first class of synthetic antimicrobial agents revolutionized medicine. ajchem-b.com Beyond their antibacterial properties, sulfonamide derivatives have been investigated and developed for a wide array of therapeutic applications. ajchem-b.comfrontiersrj.com The academic significance of this class of compounds is vast, with research demonstrating their utility as:

Antimicrobial Agents : Effective against a broad spectrum of Gram-positive and Gram-negative bacteria. ijpsjournal.com

Anticancer Agents : Certain sulfonamides show promise in cancer therapy. ajchem-b.com

Anti-inflammatory Drugs : Non-steroidal anti-inflammatory drugs (NSAIDs) containing the sulfonamide moiety have been developed. ijpsjournal.com

Diuretics : Used in the management of hypertension and fluid retention. researchgate.net

Antiviral Agents : Including inhibitors of HIV. researchgate.netnih.gov

Antidiabetic Agents : Some sulfonamides exhibit hypoglycemic properties. ajchem-b.com

The versatility of the sulfonamide scaffold continues to make it a subject of intensive research for the development of new therapeutic agents. tandfonline.com

The acetamide functional group, CH₃CONH-, is another prevalent feature in organic and medicinal chemistry. patsnap.com Acetamide itself is the simplest amide derived from acetic acid. patsnap.com While not typically a therapeutic agent on its own, its derivatives are integral to a multitude of research applications and are found in numerous clinically prescribed drugs. nih.gov The academic interest in acetamide derivatives is driven by their diverse biological activities, including:

Enzyme Inhibition : N-substituted acetamides have been shown to inhibit various enzymes linked to diseases. patsnap.com

Antimicrobial and Antifungal Properties : Analogs of acetamide have been explored for their potential to combat microbial and fungal infections. patsnap.com

Drug Development Scaffolds : The acetamide moiety is often incorporated into larger molecules to modulate pharmacokinetic properties and enhance biological activity. archivepp.com

Solvents and Plasticizers : In industrial and laboratory settings, acetamide is utilized for its solvent and plasticizing properties. patsnap.com

The ability of the amide group to form hydrogen bonds is a key factor in its molecular interactions and its frequent appearance in biologically active compounds. mdpi.com

The structure of this compound represents a hybrid scaffold, integrating both a sulfonamide and an acetamide moiety. The development of such hybrid molecules is a promising strategy in medicinal chemistry aimed at creating novel compounds with enhanced efficacy and safety profiles. nih.govnih.gov By combining two distinct pharmacophores, researchers aim to develop drug conjugates that may exhibit synergistic or additive biological effects. researchgate.net Recent research has demonstrated the potential of acetamide-sulfonamide containing scaffolds in various therapeutic areas, such as urease inhibition. nih.govresearchgate.net This approach of creating hybrid molecules is an active area of research and development. researchgate.net

Structural Classification and Nomenclature in Chemical Literature

The systematic name for the compound is this compound. This nomenclature can be broken down to understand the molecule's structure:

acetamide : This is the parent structure, indicating an acetyl group (CH₃CO-) attached to a nitrogen atom.

N-{...}phenyl : The nitrogen of the acetamide is attached to a phenyl group (a benzene (B151609) ring).

4-[(4-ethylphenyl)sulfamoyl] : This describes a substituent at the 4th position of the phenyl ring. "Sulfamoyl" refers to the -SO₂NH- group. This sulfamoyl group is further substituted on its nitrogen with a "4-ethylphenyl" group.

The table below provides key identifiers for this compound and its core components.

ComponentChemical FormulaIUPAC Name
This compound C₁₆H₁₈N₂O₃SThis compound
Acetamide CH₃CONH₂Ethanamide
Sulfonamide R-SO₂NH-R'(varies)

Historical Development of Related Chemical Entities in Research Contexts

The synthesis of arylsulfonamides has been a subject of continuous research and development, driven by the broad pharmacological importance of this class of compounds.

Traditionally, the most common method for preparing arylsulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.gov However, the synthesis of the arylsulfonyl chlorides themselves can present challenges. nih.gov

Over the years, more advanced and efficient synthetic methods have emerged. These include:

Palladium-Catalyzed Cross-Coupling Reactions : Modern organic synthesis has seen the development of palladium-catalyzed methods for the preparation of sulfonamides, which offer greater functional group tolerance and milder reaction conditions. nih.gov

Three-Component Coupling Reactions : Recent innovations include photocatalytic, transition-metal-free, three-component coupling reactions of aryl radicals, SO₂ surrogates, and amines. rsc.org This approach allows for a modular and efficient synthesis of a wide range of arylsulfonamides. rsc.org

Electrochemical Synthesis : Electrochemical methods for sulfonamide synthesis from thiols and amines have also been developed, offering a novel approach to constructing this important functional group. acs.org

Reactions with Nitroarenes : Methods involving the reductive coupling of nitroarenes with aryl sulfinates have provided alternative pathways to N-arylsulfonamides. thieme-connect.com

These advancements in synthetic chemistry have made a diverse array of arylsulfonamide derivatives more accessible for research and development in various scientific fields.

Evolution of Acetylation Reactions in Complex Molecule Synthesis

Acetylation, the process of introducing an acetyl functional group onto a compound, is a fundamental and widely utilized transformation in organic synthesis. Its evolution reflects the broader trends in synthetic chemistry towards greater efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound, which contains an acetamide group, relies on effective acetylation methodologies.

Historically, acetylation reactions were often carried out using aggressive reagents like acetyl chloride or acetic anhydride (B1165640) in the presence of stoichiometric amounts of strong bases such as pyridine (B92270). While effective, these methods often suffered from drawbacks including harsh reaction conditions, the generation of corrosive byproducts, and difficulties in separating the product from the reaction mixture.

The modern era of organic synthesis has witnessed a significant evolution in acetylation techniques, driven by the principles of green chemistry. A major focus has been the development of catalytic methods to replace stoichiometric reagents. A wide array of catalysts have been explored, including:

Lewis acids: Catalysts such as zinc chloride, ferric chloride, and bismuth triflate have been shown to efficiently promote acetylation under milder conditions.

Solid acid catalysts: Materials like zeolites, clays, and sulfonic acid-functionalized resins offer advantages such as ease of separation, reusability, and reduced waste generation.

Organocatalysts: Non-metallic catalysts, for instance, 4-(dimethylamino)pyridine (DMAP) and its derivatives, have become popular for their high efficiency in promoting acylation reactions.

Furthermore, there is a growing trend towards developing solvent-free and catalyst-free acetylation protocols. These methods, often facilitated by microwave irradiation or ultrasound, minimize the environmental impact of the reaction by eliminating the need for volatile organic solvents and avoiding the use of potentially toxic catalysts. For the synthesis of this compound and its analogues, these advanced acetylation methods offer pathways to more efficient and environmentally benign production.

Overview of Research Trajectories for this compound and Analogues

The research landscape for this compound and its analogues is multifaceted, with several key areas of investigation driving the field forward. These trajectories are not mutually exclusive and often intersect to provide a comprehensive understanding of these complex molecules.

Focus on Synthetic Methodological Advancements

The synthesis of this compound analogues has been a central theme in the literature. The primary synthetic route involves the reaction of a substituted aniline (B41778) (like 4-ethylaniline) with 4-(acetylamino)benzenesulfonyl chloride. Research in this area has focused on optimizing reaction conditions to improve yields, reduce reaction times, and simplify purification procedures. For instance, a reported synthesis of the methyl analogue involved stirring the reactants in distilled water while maintaining the pH at 8–10 with a sodium carbonate solution. The resulting precipitate was then purified by crystallization. Future advancements in this area are likely to explore continuous flow synthesis and the use of novel catalytic systems to further enhance the efficiency and sustainability of the synthetic process.

Emphasis on Structural Elucidation and Solid-State Chemistry

A significant body of research has been dedicated to understanding the three-dimensional structure and solid-state packing of N-phenylacetamide sulfonamide derivatives. X-ray crystallography has been an indispensable tool in this endeavor. Studies on the methyl analogue, N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, have revealed a twisted U-shaped conformation. nih.gov The central C—S(=O)2N(H)—C unit is twisted, with a C—S—N—C torsion angle of -58.38 (14)°. nih.gov The two benzene rings are oriented on the same side of the molecule, forming a dihedral angle of 67.03 (10)°. nih.gov

The crystal packing of this analogue is dominated by N—H⋯O hydrogen bonds, which create supramolecular chains with a tubular topology. nih.gov These intricate intermolecular interactions are crucial in determining the physical properties of the solid material. It is highly probable that this compound adopts a similar conformation and engages in comparable hydrogen bonding motifs. Understanding these solid-state interactions is vital for crystal engineering and the development of materials with tailored properties.

ParameterN-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamideN-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide
Molecular Formula C15H16N2O3SC15H16N2O3S
Molecular Weight 304.37304.37
Crystal System TriclinicOrthorhombic
Space Group P-1P b c a
a (Å) 8.2224 (3)12.4072 (4)
b (Å) 8.3878 (3)9.8528 (4)
c (Å) 13.0796 (5)24.7872 (10)
α (°) 71.482 (2)90
β (°) 75.749 (2)90
γ (°) 61.265 (1)90
Volume (ų) 745.27 (5)3030.1 (2)
Z 28
C—S—N—C Torsion Angle (°) -58.38 (14)-56.4 (2)
Dihedral Angle between Benzene Rings (°) 67.03 (10)49.65 (15)

This interactive data table showcases crystallographic data for methyl-substituted analogues of the target compound. nih.govnih.govmdpi.com

Development of Advanced Analytical Characterization Techniques

The comprehensive characterization of this compound and its analogues relies on a suite of advanced analytical techniques. Beyond basic structural confirmation, these methods provide deep insights into the molecule's properties and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals, which is especially important for complex aromatic systems.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which can provide valuable structural information and aid in the identification of related compounds in complex mixtures.

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H and C=O stretches of the acetamide group, and the symmetric and asymmetric stretches of the sulfonyl group.

Liquid Chromatography (LC): Coupled with mass spectrometry (LC-MS), this technique is invaluable for the separation, identification, and quantification of the compound and its potential impurities or metabolites.

The application of these techniques in concert allows for a thorough and unambiguous characterization of this compound and its derivatives.

Computational and Theoretical Chemistry Investigations

Computational and theoretical chemistry have become indispensable tools for complementing experimental studies of sulfonamide derivatives. These methods provide insights into molecular properties and reactivity that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structure of molecules like this compound. These calculations can provide optimized molecular geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and electronic properties such as molecular orbital energies and charge distributions.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding mode and affinity of the compound to a biological target, such as an enzyme active site. This can provide valuable information for the rational design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide further synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, both in isolation and in complex environments such as in solution or bound to a protein. This can provide insights into conformational flexibility and the nature of intermolecular interactions.

For this compound, these computational approaches can be used to predict its three-dimensional structure, electronic properties, and potential biological activity, thereby guiding future experimental investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(4-ethylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-13-4-6-15(7-5-13)18-22(20,21)16-10-8-14(9-11-16)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJYOSNJFAXNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 4 4 Ethylphenyl Sulfamoyl Phenyl Acetamide

Retrosynthetic Analysis of the N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are logical: the sulfonamide (S-N) bond and the amide (N-C=O) bond.

Pathway A: Disconnection of the Sulfonamide Bond

The initial disconnection is at the sulfonamide linkage. This breaks the molecule into two key synthons: a 4-ethylaniline (B1216643) nucleophile and a 4-acetamidobenzenesulfonyl electrophile. The corresponding real-world reagents would be 4-ethylaniline and 4-acetamidobenzenesulfonyl chloride. The latter can be further simplified by disconnecting the amide bond, leading back to 4-aminobenzenesulfonyl chloride (sulfanilamide derivative) and an acetylating agent, or by recognizing it originates from the chlorosulfonation of acetanilide.

Pathway B: Disconnection of the Amide Bond

Alternatively, the amide bond can be disconnected first. This yields an amino-substituted sulfonamide, 4-amino-N-(4-ethylphenyl)benzenesulfonamide, and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The amino-sulfonamide intermediate can be further deconstructed at the sulfonamide bond into 4-ethylaniline and 4-aminobenzenesulfonyl chloride or a related precursor.

Both pathways suggest that the synthesis relies on fundamental reactions like sulfonamidation and acetylation, with the sequence of these steps being the primary strategic choice.

Conventional Synthetic Routes to this compound

Based on the retrosynthetic analysis, conventional routes focus on either forming the sulfonamide bond first, followed by modifications, or forming an amide bond on a pre-existing sulfonamide structure.

Sulfonamidation Reactions Involving Phenylsulfamoyl Moieties

The formation of the N-aryl sulfonamide bond is a cornerstone of this synthesis. rsc.org This class of compounds is prevalent in many FDA-approved drugs. tandfonline.com The most direct and widely used method involves the reaction of an amine with a sulfonyl chloride.

In the context of synthesizing this compound, this involves the reaction of 4-ethylaniline with 4-acetamidobenzenesulfonyl chloride. The reaction is typically carried out in an aqueous medium or a suitable organic solvent, with a base to neutralize the hydrochloric acid byproduct. nih.govnih.gov The pH of the reaction mixture is often maintained between 8 and 10 using a solution of sodium carbonate. nih.govnih.gov

Modern advancements in organic synthesis have introduced alternative methods for creating N-aryl sulfonamides, such as:

Direct C-H Sulfonamidation : This approach involves the reaction of aromatic compounds with sulfonyl azides, offering an efficient route where nitrogen gas is the only byproduct. rsc.org

Transition-Metal Catalysis : Nickel-catalyzed methods have been developed for the cross-coupling of sulfonamides with aryl halides. scilit.comprinceton.edunih.gov This technology provides a versatile route to a wide range of N-aryl sulfonamide motifs. princeton.edunih.gov

For the specific target molecule, the reaction between 4-ethylaniline and 4-acetamidobenzenesulfonyl chloride remains the most classical and straightforward approach.

Acetylation of Amino-Substituted Benzenesulfonamides

This synthetic strategy involves acetylation as the final step. The key intermediate required is 4-amino-N-(4-ethylphenyl)benzenesulfonamide. This intermediate would be synthesized first, likely from the reaction of 4-nitrobenzenesulfonyl chloride with 4-ethylaniline, followed by the reduction of the nitro group to an amine. The subsequent N-acetylation of the primary aromatic amine is a robust and high-yielding reaction.

N-acetylation is a widely utilized reaction in organic synthesis to add an acetyl group to an amine. nih.gov Common and effective acetylating agents include acetyl chloride and acetic anhydride.

Using Acetyl Chloride : The reaction of an amine with acetyl chloride is vigorous and typically performed in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. A known procedure involves dissolving the amino-sulfonamide in pyridine and slowly adding acetyl chloride at a reduced temperature. researchgate.net

Using Acetic Anhydride : Acetic anhydride is a less reactive but effective acetylating agent. The reaction can often be performed under solvent- and catalyst-free conditions by simply heating a mixture of the amine and acetic anhydride. mdpi.com This method is considered a greener approach due to the absence of hazardous solvents and catalysts. nih.gov

Comparison of Classical Acetylation Methods
Acetylating AgentTypical ConditionsAdvantagesDisadvantagesReference Example
Acetyl ChloridePyridine solvent, 0-25°CHigh reactivity, fast reactionGenerates HCl, requires base, moisture sensitiveAcetylation of sulfanilamide (B372717) researchgate.net
Acetic AnhydrideNeat (solvent-free), 60°CLess hazardous, byproduct (acetic acid) is benignLess reactive, may require heatingSolvent-free acetylation of various amines mdpi.com

The acetylation of an amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophilic nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). mdpi.com

This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the most stable leaving group. In the case of acetic anhydride, the leaving group is an acetate (B1210297) ion, which is subsequently protonated by the newly formed N-H bond to yield the final N-acetylated product and a molecule of acetic acid. mdpi.com When acetyl chloride is used, the chloride ion is the leaving group, and the generated proton is typically scavenged by a base like pyridine. nih.gov

Multi-step Organic Synthesis Strategies

The synthesis of this compound is inherently a multi-step process, combining the fundamental reactions described above. The two most logical strategies are summarized below.

Strategy A: Sulfonamidation as the Final Key Step This is the most common and convergent approach.

Acetylation : Acetanilide is prepared by the acetylation of aniline (B41778).

Chlorosulfonation : Acetanilide is treated with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. The acetamido group directs the substitution to the para position.

Sulfonamidation : The prepared 4-acetamidobenzenesulfonyl chloride is reacted with 4-ethylaniline in the presence of a base to form the final product, this compound. nih.govnih.gov

Strategy B: Acetylation as the Final Key Step This represents a viable, though potentially longer, alternative route.

Sulfonamidation : 4-Nitrobenzenesulfonyl chloride is reacted with 4-ethylaniline to yield N-(4-ethylphenyl)-4-nitrobenzenesulfonamide.

Nitro Group Reduction : The nitro group of the intermediate is reduced to a primary amine using standard reduction methods (e.g., Sn/HCl, H₂/Pd-C), yielding 4-amino-N-(4-ethylphenyl)benzenesulfonamide.

Acetylation : The resulting primary amine is acetylated using acetyl chloride or acetic anhydride to afford the target compound. researchgate.netmdpi.com

Summary of Multi-step Synthesis Strategies
StrategyStarting MaterialsKey IntermediatesFinal Key Reaction
Strategy AAniline, Acetic Anhydride, Chlorosulfonic Acid, 4-EthylanilineAcetanilide, 4-Acetamidobenzenesulfonyl chlorideSulfonamidation
Strategy B4-Nitrobenzenesulfonyl chloride, 4-Ethylaniline, Reducing Agent, Acetylating AgentN-(4-ethylphenyl)-4-nitrobenzenesulfonamide, 4-Amino-N-(4-ethylphenyl)benzenesulfonamideAcetylation

Advanced Synthetic Techniques and Optimization

The synthesis of this compound, a molecule belonging to the sulfonamide class of compounds, benefits from ongoing advancements in synthetic organic chemistry. Optimization of reaction pathways focuses on improving yield, purity, and efficiency while minimizing environmental impact.

Exploration of Catalytic Systems for Sulfonamide Bond Formation

The formation of the sulfonamide (S-N) bond is the crucial step in the synthesis of this compound. While traditional methods often rely on the straightforward reaction between a sulfonyl chloride (like 4-acetamidobenzenesulfonyl chloride) and an amine (4-ethylaniline) in the presence of a base, modern methodologies explore various catalytic systems to enhance efficiency and versatility.

Copper-based catalysts have proven effective for the N-arylation of primary sulfonamides, offering advantages such as low cost, low toxicity, and high yields. jsynthchem.com For instance, a magnetic heterogeneous nanocatalyst, MNPs-Benzo[d]imidazol-Cu, has been developed for the synthesis of N-aryl sulfonamides under aqueous conditions, allowing for easy separation and reuse of the catalyst. jsynthchem.com Other transition metals are also employed in catalyzing sulfonamide bond formation. Palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl halides provides a high-yielding alternative to traditional methods. organic-chemistry.org Furthermore, ruthenium and manganese complexes have been utilized for the N-alkylation of sulfonamides using alcohols as alkylating agents through a "borrowing hydrogen" approach. organic-chemistry.org

More recent strategies also include metal-free approaches. For example, photoredox catalysis using eosin (B541160) Y in an environmentally friendly solvent system (MeCN:H₂O) has been used for the sulfonylation of phenylhydrazines with thiols. organic-chemistry.org Additionally, Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been shown to activate sulfonyl fluorides for reaction with amines, providing a mild and efficient route to a diverse range of sulfonamides. organic-chemistry.org

Table 1: Overview of Catalytic Systems for Sulfonamide Synthesis

Catalyst Type Example Catalyst Reaction Type Advantages
Copper-Based MNPs-Benzo[d]imidazol-Cu N-Arylation Low cost, high yield, non-toxic, reusable jsynthchem.com
Palladium-Based Pd complexes Cross-coupling High-yielding, avoids certain impurities organic-chemistry.org
Ruthenium-Based [Ru(p-cymene)Cl₂]₂ N-Alkylation Efficient conversion of amines organic-chemistry.org
Manganese-Based Mn(I) PNP pincer complex N-Alkylation Uses alcohols as alkylating agents organic-chemistry.org
Lewis Acid Ca(NTf₂)₂ SuFEx (Sulfur Fluoride Exchange) Mild conditions, activates sulfonyl fluorides organic-chemistry.org

| Photoredox | Eosin Y | Sulfonylation | Metal-free, green solvent system organic-chemistry.org |

Role of Controlled Reaction Conditions (e.g., Solvents, Temperature, pH)

The successful synthesis of this compound is highly dependent on the precise control of reaction conditions. The choice of solvent, temperature, and pH can significantly influence the reaction rate, yield, and the formation of byproducts.

A common and effective method for synthesizing related compounds involves reacting 4-acetamidobenzenesulfonyl chloride with the appropriate amine in an aqueous medium. nih.govnih.govresearchgate.net In this procedure, maintaining a basic pH, typically between 8 and 10, is critical. nih.govnih.gov This is usually achieved by the controlled addition of a base like sodium carbonate solution. nih.govnih.gov The basic environment deprotonates the amine, increasing its nucleophilicity towards the sulfonyl chloride, and also neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

The choice of solvent is also crucial. While water is used in some preparations, nih.govnih.gov organic solvents like dichloromethane (B109758) are also employed, often in combination with a base such as sodium carbonate. nih.gov The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) to determine its completion. nih.govnih.govnih.gov Following the reaction, the product is often isolated by filtration and purified by recrystallization from a suitable solvent, such as methanol, to obtain a crystalline solid. nih.govnih.gov

Table 2: Typical Reaction Conditions for N-Aryl Sulfonamide Synthesis

Parameter Condition Rationale/Effect Source(s)
pH 8–10 Enhances amine nucleophilicity; neutralizes HCl byproduct nih.govnih.govresearchgate.net
Base Sodium Carbonate (Na₂CO₃) Maintains basic pH nih.govnih.govnih.gov
Solvent Distilled Water or Dichloromethane (CH₂Cl₂) Provides medium for reactants to interact nih.govnih.govnih.gov
Temperature Room Temperature Sufficient for reaction; minimizes side reactions nih.gov
Monitoring Thin-Layer Chromatography (TLC) Tracks reaction progress to completion nih.govnih.gov

| Purification | Recrystallization (e.g., from Methanol) | Removes impurities and yields pure crystalline product | nih.govnih.gov |

Chemoselectivity Considerations in Multicenter Reactions

The synthesis of this compound from 4-acetamidobenzenesulfonyl chloride and 4-ethylaniline is a prime example of a chemoselective reaction. The 4-acetamidobenzenesulfonyl chloride molecule possesses a highly reactive sulfonyl chloride group (-SO₂Cl), while the 4-ethylaniline has a nucleophilic primary amine group (-NH₂).

The key to the synthesis is the selective reaction at these two centers. The nitrogen atom of the amine group on 4-ethylaniline is a potent nucleophile, which readily attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of the desired sulfonamide bond. The acetamide (B32628) group (-NHCOCH₃) on the other ring is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom. Consequently, it does not compete in the reaction under the controlled basic conditions. Similarly, the ethyl group on the aniline ring and the aromatic rings themselves are unreactive under these conditions. This inherent difference in reactivity allows for a highly chemoselective transformation, yielding the target molecule with high purity.

Derivatization and Analogue Synthesis Strategies

The core structure of this compound serves as a scaffold for the synthesis of various derivatives and analogues. These modifications are often undertaken to explore structure-activity relationships for potential pharmacological applications.

Introduction of Varied Substituents on Phenyl Rings

A common derivatization strategy involves modifying the substituents on either of the two phenyl rings. By starting with 4-acetamidobenzenesulfonyl chloride and reacting it with a diverse library of substituted anilines or other amines, a wide range of analogues can be generated. researchgate.netnih.gov

For example, research has been conducted on N-phenyl-acetamide sulfonamide derivatives where the nature and position of substituents are varied. nih.gov This can include introducing different alkyl groups, halogens (such as fluorine, chlorine, or bromine), or other functional groups onto the phenyl ring originating from the amine. mdpi.com These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule.

Table 3: Examples of Synthesized Analogues with Varied Substituents

Parent Compound Reactant Resulting Analogue Source
4-Acetamidobenzenesulfonyl chloride 4-Fluoroaniline N-(4-((4-Fluorophenyl)sulfamoyl)phenyl)acetamide mdpi.com
4-Acetamidobenzenesulfonyl chloride 4-Chloroaniline N-(4-((4-Chlorophenyl)sulfamoyl)phenyl)acetamide mdpi.com
4-Acetamidobenzenesulfonyl chloride 4-Bromoaniline N-(4-((4-Bromophenyl)sulfamoyl)phenyl)acetamide mdpi.com
4-Acetamidobenzenesulfonyl chloride m-Toluidine N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide nih.govresearchgate.net

Creation of Complex Conjugates and Hybrid Molecules

Another advanced strategy involves the creation of more complex molecules where the this compound scaffold is conjugated with other chemical entities to form hybrid molecules. This approach aims to combine the properties of both parent molecules.

This can be achieved by synthesizing derivatives that incorporate other heterocyclic systems. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized, effectively creating hybrid structures. mdpi.com Another approach involves further reaction at the sulfonamide nitrogen. After the initial formation of the sulfonamide, the N-H proton can be removed with a strong base like sodium hydride (NaH), and the resulting anion can be reacted with various electrophiles to generate N-alkyl or N-aralkyl derivatives. jcsp.org.pk

Furthermore, the functional groups on the acetamide scaffold, such as the amide and hydroxyl groups (in related structures), can act as ligands to form coordination complexes with metal ions like Fe(III), creating complex conjugates with unique properties.

Nucleophilic Substitution Reactions for Functional Group Interconversion

Nucleophilic substitution reactions are fundamental in the derivatization of this compound, allowing for the targeted modification of its functional groups to alter its physicochemical properties or to prepare analogs for further study. The primary sites for such reactions are the amide and sulfonamide functionalities.

The nitrogen atom of the sulfonamide group, once deprotonated by a suitable base, can act as a nucleophile. This allows for alkylation or arylation reactions. For instance, reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) in the presence of a non-nucleophilic base like sodium hydride would yield an N-alkylated sulfonamide. The general scheme for this reaction is presented below:

Reaction Scheme for N-Alkylation of the Sulfonamide N-Alkylation of Sulfonamide

In this representative reaction, R-X represents an alkylating agent.

Similarly, the amide nitrogen can undergo nucleophilic substitution, although it is generally less reactive than the sulfonamide nitrogen. Modification at this site often requires more forcing conditions or the use of highly reactive electrophiles.

Another key functional group interconversion involves the hydrolysis of the acetamide group. Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding primary amine, 4-[(4-ethylphenyl)sulfamoyl]aniline. This primary amine is a versatile intermediate that can then undergo a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a range of different substituents on the phenyl ring.

Synthesis of 1,2,3-Triazoline (B1256620) Derivatives from Sulfonamide-Acetamides

The synthesis of 1,2,3-triazoline derivatives from sulfonamide-acetamides like this compound typically involves a multi-step approach that introduces functionalities capable of undergoing cycloaddition reactions. A plausible pathway would begin with the modification of the acetamide group to introduce an azide (B81097) or an alkyne functionality.

For example, the parent compound could first be hydrolyzed to the corresponding aniline derivative, as mentioned previously. The resulting primary amine can then be converted to an azide through diazotization with sodium nitrite (B80452) in the presence of a mineral acid, followed by treatment with sodium azide. This would yield N-(4-azidophenyl)-4-ethylbenzenesulfonamide. This azide derivative can then participate in a [3+2] cycloaddition reaction with an appropriate alkene to form the 1,2,3-triazoline ring.

Alternatively, a terminal alkyne group could be introduced. This might be achieved by N-alkylation of the sulfonamide with a propargyl halide. The resulting molecule, now containing a terminal alkyne, can react with an organic azide in the presence of a suitable catalyst (often copper(I) or ruthenium) in a "click chemistry" approach to form a 1,2,3-triazole, which is the oxidized form of a triazoline. The direct synthesis of the triazoline ring often involves the reaction of an azide with an electron-deficient alkene.

These cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems from simpler sulfonamide-acetamide precursors.

Industrial Scale Synthetic Considerations (Non-Economic Aspects)

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several non-economic factors to ensure efficiency, safety, and product quality.

Optimization for Reaction Scalability and Efficiency

Scaling up the synthesis of this compound, which is typically prepared by reacting 4-acetamidobenzenesulfonyl chloride with 4-ethylaniline, requires a thorough optimization of reaction parameters. Key considerations include:

Solvent Selection: The choice of solvent is critical for managing reaction kinetics, solubility of reactants and products, and ease of product isolation. While laboratory syntheses might use a variety of solvents, industrial processes favor those that are low-cost, have a good safety profile, are easily recoverable, and minimize environmental impact.

Temperature and Pressure Control: The reaction is often exothermic. Precise control of temperature is crucial to prevent side reactions and ensure consistent product quality. Industrial reactors are equipped with sophisticated cooling systems to manage the heat generated during the reaction.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile. A controlled, gradual addition of the sulfonyl chloride to the amine can help to manage the exotherm and minimize the formation of impurities.

Mixing and Mass Transfer: Efficient mixing is essential to ensure homogeneity and maximize contact between reactants, which can be challenging in large-scale reactors. The geometry of the reactor and the type of agitator are important design parameters.

Integration of Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers several advantages over traditional batch processing for the industrial production of sulfonamides. acs.org These benefits include enhanced safety, improved heat and mass transfer, and greater consistency in product quality.

A continuous flow setup for the synthesis of this compound would involve pumping streams of the reactants (4-acetamidobenzenesulfonyl chloride and 4-ethylaniline), dissolved in a suitable solvent, into a heated reactor coil or a series of continuous stirred-tank reactors (CSTRs). The reaction mixture would then flow through the reactor for a specific residence time, allowing the reaction to go to completion. The product stream would then be continuously collected and subjected to downstream processing, such as purification and crystallization.

The benefits of this approach include:

Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaway. rsc.org

Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Scalability: Scaling up a continuous process is often simpler than for a batch process, as it can be achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel).

Strategies for Impurity Control and Byproduct Management

Impurity control is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final product. For the synthesis of this compound, potential impurities can arise from starting materials, side reactions, or degradation of the product.

Potential Impurities and Their Sources:

Impurity/ByproductPotential Source
Unreacted 4-ethylanilineIncomplete reaction
Unreacted 4-acetamidobenzenesulfonyl chlorideIncomplete reaction
Bis(4-ethylphenyl)sulfonamideReaction of the product with another molecule of 4-ethylaniline
Hydrolysis productsPresence of water in the reaction mixture
Positional isomersImpurities in the starting materials

Strategies for Control and Management:

Starting Material Purity: Ensuring the high purity of the starting materials, 4-ethylaniline and 4-acetamidobenzenesulfonyl chloride, is the first and most critical step in controlling impurities.

Process Parameter Control: Strict control over reaction conditions (temperature, stoichiometry, reaction time) can minimize the formation of side products. For example, using a slight excess of the amine can ensure the complete consumption of the more reactive sulfonyl chloride.

In-process Monitoring: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction and detect the formation of impurities in real-time. biomedres.us This allows for adjustments to be made to the process to maintain control.

Purification Techniques: After the reaction is complete, the crude product must be purified to remove any remaining impurities. Crystallization is a common and effective method for purifying solid compounds like this compound. The choice of crystallization solvent is crucial for achieving high purity and yield.

Structural Elucidation and Conformational Analysis of N 4 4 Ethylphenyl Sulfamoyl Phenyl Acetamide

Molecular Conformation and Geometric Parameters

The central C—S(=O)₂N(H)—C unit in sulfonamides is often twisted. This twist is quantified by the C—S—N—C torsion angle. In analogues like N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide and N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, this torsion angle has been measured at -56.4 (2)° and -58.38 (14)°, respectively, indicating a significant deviation from planarity. nih.govnih.gov This twisted conformation is a common feature in this class of molecules. nih.gov A study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives found C—S—N—C torsion angles ranging from -58.6 (3)° to +66.56 (3)°, highlighting the conformational flexibility around the S-N bond. mdpi.com

The orientation of the acetamide (B32628) group relative to its adjacent phenyl ring is also a key conformational parameter. In N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, the amide group is nearly co-planar with the benzene (B151609) ring, showing a C10–C11—N2–C14 torsion angle of 7.2 (3)°. nih.gov Conversely, in the analogue N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, the amide group is not co-planar, with a C2—N2—C3—C8 torsion angle of 27.5 (5)°. nih.goviucr.org In N-(4-sulfamoylphenyl)acetamide, the dihedral angle between the acetamide group and the benzene ring is 15.59 (12)°. researchgate.net

Key Torsion Angles in N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide Analogues
CompoundTorsion AngleValue (°)Reference
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamideC—S—N—C-56.4 (2) nih.goviucr.org
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamideC—S—N—C-58.38 (14) nih.gov
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamideC—N(amide)—C—C(ring)27.5 (5) nih.goviucr.org
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamideC—C(ring)—N(amide)—C7.2 (3) nih.gov

The relative orientation of the two aromatic rings is a crucial feature of the molecular conformation, defined by the dihedral angle between the planes of the rings. This angle is influenced by the geometry of the central sulfonamide bridge. In N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, the benzene rings are splayed with respect to each other, forming a dihedral angle of 67.03 (10)°. nih.gov A related isomer, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, exhibits a smaller dihedral angle of 49.65 (15)°. nih.goviucr.org This variation underscores the conformational adaptability of the molecular scaffold.

Dihedral Angles in this compound Analogues
CompoundDihedral Angle between Benzene Rings (°)Reference
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide49.65 (15) nih.goviucr.org
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide67.03 (10) nih.gov

Solid-State Structural Investigations

X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of molecules in the solid state, providing detailed insights into bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not detailed in the examined literature, extensive crystallographic data exists for closely related analogues. For instance, N-[4-(Ethylsulfamoyl)phenyl]acetamide crystallized with two independent molecules (A and B) in the asymmetric unit, both adopting L-shaped conformations. nih.gov In molecule A, the dihedral angles between the benzene ring and its ethylsulfonamide and methylamide substituents are 83.5 (3)° and 13.34 (18)°, respectively. nih.gov The equivalent values for molecule B are 87.9 (3)° and 6.32 (16)°. nih.gov

The crystal structure of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide reveals a twisted U-shaped conformation. nih.gov Similarly, the 3-methyl isomer also shows a twisted central C—S(=O)₂N(H)—C unit. nih.goviucr.org These studies confirm that the molecular geometry is characterized by a non-planar sulfonamide bridge and variable orientations of the terminal aromatic and acetamide groups.

In the solid state, molecules of this compound and its analogues are organized into complex supramolecular architectures through a network of intermolecular hydrogen bonds. mdpi.com N—H···O hydrogen bonds are the dominant interactions governing the crystal packing. nih.gov

In the crystal structure of N-[4-(Ethylsulfamoyl)phenyl]acetamide, the two independent molecules form distinct hydrogen-bonding patterns. The 'A' molecules are linked by pairs of Nₛ—H···O (sulfonamide) hydrogen bonds, creating inversion dimers. The 'B' molecules are connected by Nₛ—H···O hydrogen bonds into chains. These dimers and chains are further linked by Nₐ—H···O (amide) hydrogen bonds to form a three-dimensional network. nih.gov

For N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, the packing is also directed by N—H···O hydrogen bonds, where the sulfamoyl-NH hydrogen bonds to an amide-oxygen, and the amide-NH hydrogen bonds to a sulfamoyl-oxygen. This arrangement results in the formation of supramolecular chains with a tubular topology. nih.gov In the case of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, similar N—H···O hydrogen bonds link the molecules into a three-dimensional network. nih.goviucr.org These hydrogen-bonding motifs are fundamental to the stability and structure of the crystalline lattice. mdpi.com

Scientific research and data for the chemical compound This compound are not sufficiently available in publicly accessible scientific literature to fulfill the detailed requirements of your request.

Extensive structural and spectroscopic data are available for the closely related methyl-analogue, N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide . This includes detailed crystallographic studies outlining specific intermolecular and intramolecular interactions, as well as comprehensive spectroscopic data. However, substituting this information would be scientifically inaccurate, as the presence of an ethyl group in place of a methyl group can lead to differences in crystal packing, molecular conformation, and spectroscopic signals.

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Computational and Theoretical Investigations of N 4 4 Ethylphenyl Sulfamoyl Phenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide to predict a range of properties, from molecular geometry to reactivity indices.

Geometry optimization is a fundamental computational step that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For flexible molecules like this compound, this process identifies stable conformers and provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Studies on closely related sulfonamide structures reveal common conformational features. For instance, the crystal structure of the analog N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide shows a twisted U-shaped conformation. nih.gov In this molecule, the two benzene (B151609) rings lie on the same side of the central C—S(=O)2N(H)—C unit. nih.gov A significant twist is observed in this central bridge, characterized by the C—S—N—C torsion angle. nih.gov Another related compound, N-[4-(ethylsulfamoyl)phenyl]acetamide, crystallizes in an L-shaped conformation where the ethylsulfonamide group is nearly perpendicular to the benzene ring. nih.gov

Table 1: Selected Geometric Parameters from Crystal Structures of Analogous Compounds.
ParameterN-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide nih.govN-[4-(ethylsulfamoyl)phenyl]acetamide (Molecule A) nih.gov
Molecular ConformationTwisted U-shapedL-shaped
C—S—N—C Torsion Angle (°)-58.3866.5
Dihedral Angle between Benzene Rings (°)67.03N/A
Dihedral Angle (Benzene Ring and Amide Group) (°)7.213.34

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of molecular stability; a large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comnih.gov DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. xisdxjxsu.asia For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the phenyl rings and the amide group, while the LUMO would likely be distributed over the electron-withdrawing sulfamoyl group. The energy gap would provide a quantitative measure of its propensity to undergo electronic transitions or react with other species. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's behavior. researchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies.
DescriptorFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. mdpi.com
Ionization Potential (I)-EHOMOEnergy required to remove an electron. materialsciencejournal.org
Electron Affinity (A)-ELUMOEnergy released when an electron is added. materialsciencejournal.org
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. researchgate.net
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity. researchgate.net
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons to itself. mdpi.com
Electrophilicity Index (ω)2) / (2η)Measures the propensity to accept electrons. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. xisdxjxsu.asia The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms bonded to electronegative atoms) that are prone to nucleophilic attack. Green areas represent neutral potential. nih.gov

For this compound, an MEP map would likely show strong negative potentials around the oxygen atoms of the sulfonyl and acetyl groups, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. Positive potentials would be expected around the N-H protons of the sulfonamide and amide linkages, highlighting their roles as hydrogen bond donors. xisdxjxsu.asia

In this compound, NBO analysis could reveal hyperconjugative interactions, such as those between the lone pairs on oxygen and nitrogen atoms and the antibonding orbitals (σ* or π) of adjacent bonds. For example, it could quantify the delocalization of nitrogen lone pairs into the π orbitals of the phenyl rings or the carbonyl group. This analysis helps to rationalize the molecule's geometry, electronic structure, and stability. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum chemical calculations analyze a static molecular structure, Molecular Dynamics (MD) simulations study the time-dependent behavior of a molecule. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a dynamic view of molecular conformations and flexibility.

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational space. Starting from an optimized geometry, the simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with its environment. The simulation can identify the most populated conformational states and the energetic barriers between them, offering a more complete picture than static DFT calculations alone.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the three-dimensional structure and packing of molecules in the solid state. The NCI analysis, based on the electron density and its Reduced Density Gradient (RDG), is a computational method used to identify and visualize these weak interactions.

The RDG is plotted against the electron density, and specific signatures in this plot correspond to different types of interactions. These interactions are then mapped onto the molecular structure, with different colors typically used to distinguish between them: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, NCI-RDG analysis could visualize the intramolecular hydrogen bonds (e.g., involving the amide or sulfonamide groups) and the van der Waals contacts that stabilize its preferred conformation.

Hydrogen Bonding and Intermolecular Interaction Studies (e.g., QTAIM, Hirshfeld Surface Analysis)

No specific studies employing Quantum Theory of Atoms in Molecules (QTAIM) or Hirshfeld surface analysis for this compound have been found. Such analyses would typically provide quantitative insights into the intermolecular forces governing the crystal packing of the compound. For related molecules, research has highlighted the dominant role of N—H⋯O hydrogen bonds in forming supramolecular structures. nih.gov Hirshfeld surface analysis is commonly used to quantify different types of intermolecular contacts, which are often dominated by hydrogen-atom interactions. nih.govnih.gov However, without experimental crystallographic data for the specific title compound, a detailed analysis of its unique hydrogen bonding and intermolecular interactions remains unavailable.

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration

There is no published research on the structure-activity relationship (SAR) of this compound. SAR studies are crucial for understanding how the structural features of a molecule influence its biological activity, forming a theoretical basis for optimizing lead compounds in medicinal chemistry. nih.gov

Computational Approaches to Modulating Activity via Structural Modifications

In the absence of established biological activity or SAR data for this compound, no computational studies on modulating its potential activity through structural modifications could be found. This type of research would involve theoretically altering functional groups on the molecule and predicting the resulting changes in activity.

Prediction of Reaction Processes and Molecular Characteristics

Specific computational predictions regarding the reaction processes or detailed molecular characteristics (beyond basic properties) of this compound are not available in the literature. Such studies would typically use quantum mechanical calculations to investigate electronic structure, reactivity indices, and potential metabolic pathways.

Virtual Screening and Molecular Docking Studies (Excluding Clinical Targets)

No virtual screening or molecular docking studies featuring this compound have been identified in the reviewed literature. These computational techniques are employed to predict the binding affinity and interaction patterns of a ligand with a protein or other macromolecular target. nih.gov

Ligand-Protein Interaction Profiling (Theoretical)

A theoretical ligand-protein interaction profile for this compound is not available. This analysis would require docking the compound into the active site of a specific protein to model potential hydrogen bonds, hydrophobic interactions, and other binding forces that would stabilize the ligand-protein complex.

Identification of Potential Binding Sites and Interaction Modes

Without molecular docking studies, the potential binding sites and specific interaction modes for this compound with any theoretical protein target have not been determined.

Prediction of Enzyme Inhibition (e.g., urease, dihydrofolate reductase)

Computational and theoretical investigations play a crucial role in predicting the potential of novel compounds as enzyme inhibitors, guiding further experimental studies. This section explores the predicted inhibitory potential of this compound against two significant enzymes: urease and dihydrofolate reductase, based on the available literature for structurally related compounds.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a significant target in medicinal chemistry due to its role in pathologies associated with Helicobacter pylori and other bacteria. semanticscholar.orgresearchgate.net The inhibition of urease can help in the management of conditions like gastritis, peptic ulcers, and even some types of cancer. mdpi.com Sulfonamide derivatives have been identified as a promising class of urease inhibitors. nih.gov

Computational studies on various acetamide-sulfonamide scaffolds have revealed key structural features that contribute to their anti-urease activity. semanticscholar.org Molecular docking studies have shown that these molecules can effectively bind to the active site of the urease enzyme. mdpi.com The interactions typically involve the sulfonamide group coordinating with the nickel ions in the active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. mdpi.com

For this compound, it is hypothesized that the sulfamoyl group (-SO2NH-) would be critical for coordinating with the nickel ions. The acetamide (B32628) portion and the two phenyl rings are expected to engage in further interactions within the enzyme's active site, potentially enhancing the binding affinity and inhibitory potency.

Research on a series of sulfonamide-1,2,3-triazole-acetamide derivatives has demonstrated potent urease inhibition, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea. nih.gov The structure-activity relationship (SAR) studies in these analogous series indicated that the nature and position of substituents on the phenyl rings can significantly influence the inhibitory activity. nih.gov For instance, in one study, N-phenylacetamide derivatives with specific substituents showed enhanced potency. nih.gov This suggests that the 4-ethylphenyl group in this compound could play a significant role in its interaction with the urease active site.

Table 1: Predicted Interactions of this compound with Urease Active Site

Molecular MoietyPredicted Interaction
Sulfamoyl Group (-SO2NH-)Coordination with Ni(II) ions
Phenyl RingsHydrophobic interactions with amino acid residues
Acetamide Group (-NHCOCH3)Potential for hydrogen bonding
Ethyl Group (-CH2CH3)Hydrophobic pocket interaction

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. scbt.com This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer agents. nih.gov Inhibitors of DHFR disrupt this pathway, leading to the cessation of cell growth and proliferation. nih.gov

While no specific computational studies on the inhibition of DHFR by this compound have been reported, the general structural features of the molecule allow for speculation on its potential as a DHFR inhibitor. Many known DHFR inhibitors contain a diaminopyrimidine or a similar heterocyclic ring system that mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate. nih.gov

This compound lacks this specific heterocyclic scaffold. However, some non-classical antifolates are lipophilic molecules that can passively diffuse into cells and inhibit DHFR without relying on folate transport systems. nih.gov The structure of this compound, with its two phenyl rings and a flexible sulfonamide linker, could potentially allow it to fit into the active site of DHFR. The binding would likely be driven by hydrophobic interactions and hydrogen bonds between the sulfonamide and acetamide groups and the amino acid residues in the active site.

Further computational investigations, such as molecular docking and molecular dynamics simulations, would be necessary to predict the precise binding mode and affinity of this compound for the DHFR active site. Such studies would help to elucidate whether this compound could serve as a lead structure for the development of novel DHFR inhibitors.

Analytical Method Development and Quality Control in Research

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide from reaction mixtures and for the assessment of its purity by separating it from any precursors, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity determination of sulfonamide-containing compounds. wu.ac.th A reverse-phase HPLC method is typically developed for a molecule like this compound, owing to its moderate polarity. The development process involves optimizing separation parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities.

Method development would focus on several key parameters:

Stationary Phase: A C8 or C18 silica-based column is commonly selected for the separation of sulfonamides, providing effective hydrophobic interactions. wu.ac.th

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) is used. The ratio is optimized in a gradient or isocratic elution mode to achieve the best separation. sielc.comsielc.com The pH of the buffer can be adjusted to control the ionization state of the sulfonamide and acetamide (B32628) groups, thereby influencing retention.

Detection: The aromatic rings in the molecule allow for sensitive detection using a UV-Vis or Photo-Diode Array (PDA) detector. wu.ac.th The wavelength for detection is chosen based on the compound's maximum absorbance (λmax) to ensure high sensitivity.

Validation: A developed HPLC method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. wu.ac.thnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) wu.ac.th
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid sielc.com
Elution Mode Gradient
Flow Rate 1.0 mL/min wu.ac.th
Column Temperature 25 °C nih.gov
Injection Volume 5 µL
Detector PDA/UV-Vis at 254 nm nih.gov

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound. This is due to the compound's molecular weight and the presence of polar functional groups (-NH- and -SO2NH-), which impart low volatility and a tendency for thermal degradation at the high temperatures required for GC analysis. researchgate.net

For GC analysis to be viable, derivatization is necessary to convert the polar N-H groups into less polar, more volatile, and more thermally stable moieties. researchgate.net Silylation is a common derivatization technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net While possible, the additional sample preparation step makes HPLC the more direct and frequently preferred method.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive tool for monitoring the progress of the synthesis of this compound. researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in near real-time. nih.govnih.gov

The process involves:

Stationary Phase: A silica (B1680970) gel plate (e.g., Silica Gel 60 F254) is typically used. tandfonline.com

Mobile Phase: The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a moderately polar solvent and a nonpolar solvent, such as ethyl acetate/hexane or chloroform/methanol, is common. colostate.edu The optimal ratio is determined experimentally to achieve a product Rf (retention factor) value typically between 0.3 and 0.5.

Visualization: After development, the spots on the TLC plate can be visualized. Since the compound contains aromatic rings, it is inherently UV-active and can be seen under a UV lamp at 254 nm. usda.gov For enhanced visualization or for compounds with poor UV absorbance, staining with reagents like fluorescamine (B152294), which reacts with the sulfonamide group to produce a fluorescent product, can be employed. tandfonline.comusda.gov

Table 2: Typical TLC System for Monitoring Synthesis

ParameterDescription
Stationary Phase Aluminum-backed Silica Gel F254 plates colostate.edu
Mobile Phase Chloroform:tert-butanol (80:20 v/v) usda.govusda.gov
Chamber Saturated tank tandfonline.com
Visualization UV light (254 nm) or spraying with fluorescamine solution tandfonline.comusda.gov

Spectroscopic Quantification Techniques

Spectroscopic methods are essential for the detection and quantification of this compound, complementing chromatographic techniques by providing quantitative data and structural information.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for quantifying this compound in solution. The method is based on the principle that the molecule absorbs light in the UV-Vis region due to electronic transitions within its chromophores, which include the two phenyl rings and the acetamide group. researchgate.netnist.gov

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.net To perform quantification, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important, as solvents like ethanol, methanol, or acetonitrile are often used because they are transparent in the relevant UV region. researchgate.net Solvent polarity can also influence the λmax value. biointerfaceresearch.com

For unambiguous identification and sensitive quantification, especially in complex matrices, hyphenated techniques are employed. These methods combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of this compound. An HPLC system separates the compound from other components in the sample, after which the eluent is directed into a mass spectrometer. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight. Furthermore, fragmentation of the molecule (MS/MS) can be induced to provide structural information, which is invaluable for confirming the identity of the compound and for characterizing any impurities or metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, GC-MS analysis of this compound would require prior derivatization to increase its volatility. researchgate.net Following separation on the GC column, the derivatized analyte enters the mass spectrometer, which provides a mass spectrum. This spectrum serves as a chemical fingerprint, with a specific molecular ion peak and a characteristic fragmentation pattern that can be used for definitive identification. nist.gov

Impurity Profiling and Identification in Synthetic Products

The impurity profile of a pharmaceutical compound provides a critical fingerprint of its manufacturing process and is a key determinant of its quality and safety. nih.gov For this compound, potential impurities can originate from starting materials, intermediates, by-products of the synthesis, and degradation products. enamine.net The identification and quantification of these impurities are essential for process optimization and to ensure that their levels are within acceptable limits as guided by regulatory bodies like the International Council on Harmonisation (ICH). nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is the cornerstone technique for impurity profiling of sulfonamides due to its high resolution and sensitivity. nanobioletters.com A typical approach involves developing a gradient reversed-phase HPLC method, often with UV detection, capable of separating the main compound from all potential impurities. researchgate.netwu.ac.th The choice of column, such as a C8 or C18, and the mobile phase composition are optimized to achieve the best separation. nanobioletters.comwu.ac.th

The synthesis of N-substituted sulfonamides, like the title compound, generally involves the reaction of a sulfonyl chloride with an amine. researchgate.net For instance, the synthesis of this compound would likely involve the reaction of 4-acetamidobenzenesulfonyl chloride with 4-ethylaniline (B1216643). Potential process-related impurities could include unreacted starting materials, isomers of the starting materials, or by-products from side reactions.

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

Impurity NamePotential Source
4-Acetamidobenzenesulfonyl chlorideUnreacted starting material
4-EthylanilineUnreacted starting material
N-(4-aminophenyl)acetamideHydrolysis of the starting material or product
Bis(4-ethylphenyl)sulfonamideDimerization by-product

Once separated by HPLC, the structural elucidation of unknown impurities is typically achieved using hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR). nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions, while tandem mass spectrometry (MS/MS) helps in structural fragmentation analysis. NMR spectroscopy provides detailed structural information to confirm the identity of the impurities. enamine.net

Stability Studies of the Compound under Various Research Conditions

Stability studies are crucial for determining the intrinsic stability of a compound, its degradation pathways, and for establishing appropriate storage conditions and shelf-life. nih.gov Stability-indicating analytical methods, predominantly HPLC-based, are developed and validated to separate the active pharmaceutical ingredient (API) from its degradation products. nih.govresearchgate.netnih.gov

Forced degradation, or stress testing, is a key component of these studies, where the compound is exposed to more severe conditions than those used for accelerated stability testing. nih.gov This helps to rapidly identify likely degradation products and validate the stability-indicating nature of the analytical method. ijpsjournal.com Typical stress conditions for sulfonamides include:

Acidic and Basic Hydrolysis: The compound is subjected to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at elevated temperatures. The sulfonamide linkage can be susceptible to hydrolysis under these conditions.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), is performed to assess the compound's susceptibility to oxidation.

Thermal Degradation: The solid compound is exposed to high temperatures to evaluate its thermal stability.

Photodegradation: The compound is exposed to UV and visible light to determine its photostability. ijpsjournal.com

The development of a stability-indicating HPLC method for a sulfonamide would involve demonstrating that the peaks for the parent drug and its degradation products are well-resolved. nih.govresearchgate.net A photodiode array (PDA) detector is often used to check for peak purity and to assist in the initial characterization of degradants. researchgate.netresearchgate.net

Table 2: Representative Forced Degradation Conditions and Potential Degradation Products for a Sulfonamide Compound

Stress ConditionTypical Reagents/ConditionsPotential Degradation PathwayExample Degradation Products
Acid Hydrolysis0.1 N HCl, 60°C, 24hCleavage of the acetamide group4-Amino-N-(4-ethylphenyl)benzenesulfonamide
Base Hydrolysis0.1 N NaOH, 60°C, 24hCleavage of the sulfonamide bond4-Acetamidobenzenesulfonic acid and 4-ethylaniline
Oxidation3% H₂O₂, RT, 24hOxidation of the sulfur atom or other susceptible groupsN-oxide derivatives
Thermal80°C, 48hGeneral decompositionVaries
PhotolyticUV light (254 nm), visible lightPhotodegradationVaries

The degradation products are then identified and characterized using techniques like LC-MS/MS and NMR, similar to impurity profiling. researchgate.net Understanding the degradation pathways is crucial for developing stable formulations and for defining appropriate packaging and storage instructions.

Development of Standard Reference Materials

Reference standards are highly purified compounds that are used as a benchmark for quantitative analysis, identification, and method validation. labinsights.nl For this compound, a primary reference standard of the compound itself with a certified purity would be essential for accurate assay and impurity quantification.

In addition to the main compound, reference standards for known impurities and degradation products are also crucial. enamine.net These are used to confirm the identity of impurities detected in routine analysis and to accurately quantify them. The ICH guidelines specify thresholds for the identification and qualification of impurities, making the availability of these standards critical for regulatory compliance. nih.gov

The development of a reference standard involves:

Synthesis and Purification: The compound is synthesized, and then highly purified using techniques like recrystallization or preparative chromatography to achieve the highest possible purity.

Characterization and Certification: The purified compound is extensively characterized to confirm its identity and to determine its purity. A range of analytical techniques are employed, including:

NMR (¹H, ¹³C) for structural confirmation.

Mass spectrometry for molecular weight confirmation.

FT-IR spectroscopy for functional group analysis.

Elemental analysis to confirm the elemental composition.

A mass balance approach, combining results from HPLC (for organic purity), Karl Fischer titration (for water content), and thermogravimetric analysis (for residual solvents), is often used to assign a final purity value.

Commercial suppliers of reference standards, such as LGC Standards and Pharmaffiliates, offer a range of sulfonamide impurities and related compounds, which can serve as a starting point for sourcing or for in-house synthesis and certification. pharmaffiliates.comlgcstandards.comlgcstandards.com

Table 3: Analytical Techniques for the Certification of a Reference Standard

Analytical TechniquePurpose
¹H and ¹³C NMR SpectroscopyStructural confirmation and identification
Mass Spectrometry (MS)Confirmation of molecular weight and elemental composition (with HRMS)
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentification of functional groups
High-Performance Liquid Chromatography (HPLC)Determination of organic purity
Karl Fischer TitrationQuantification of water content
Thermogravimetric Analysis (TGA)Determination of residual solvents
Elemental AnalysisConfirmation of elemental composition

The availability of well-characterized reference standards for this compound and its potential impurities is a prerequisite for the reliable quality control and regulatory acceptance of this compound in any research or development setting.

Advanced Research Applications and Potentials Non Biological/non Clinical

A Versatile Building Block in Organic Synthesis

N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide serves as a valuable intermediate in the creation of more intricate molecular architectures. The presence of reactive sites, including the amide and sulfonamide groups, allows for a variety of chemical transformations, making it a key component in the synthesis of novel organic compounds.

Synthesis of More Complex Organic Molecules

The foundational structure of this compound provides a scaffold for the synthesis of a range of more complex molecules. The synthesis of related sulfonamide derivatives often involves the reaction of a substituted amine with a sulfonyl chloride. For instance, the synthesis of N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide is achieved by reacting m-toluidine with 4-acetamidobenzenesulfonyl chloride. This highlights a general synthetic route where the core structure of this compound can be modified by utilizing different starting materials to introduce a variety of functional groups, leading to the creation of a diverse library of compounds with potential applications in various fields of chemical research.

The acetamide (B32628) group can also be a site for further chemical modification. For example, N-substituted 2-phenylacetamides can be alkylated under various conditions, indicating that the amide nitrogen of this compound could potentially be functionalized to introduce additional molecular complexity. This versatility allows chemists to design and synthesize a wide array of novel compounds for further investigation.

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient tools in organic synthesis. While direct evidence of this compound's participation in MCRs is not extensively documented, its structural features suggest a potential role. For example, the primary amine precursor to the acetamide group could theoretically participate in well-known MCRs like the Ugi or Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. nih.gov Similarly, the Passerini reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. The amine functionality, a key component in the Ugi reaction, is present in the precursor to this compound, suggesting its potential as a reactant in such transformations to generate highly functionalized molecules.

Potential in Material Science Research

The unique combination of sulfonamide and acetamide moieties within this compound makes it an intriguing candidate for the development of new materials with tailored properties.

Exploration of Polymer Synthesis Incorporating Sulfonamide-Acetamide Moieties

The incorporation of sulfonamide and acetamide groups into polymer backbones can impart desirable properties such as improved thermal stability, altered solubility, and specific functionalities. Wholly aromatic poly(amide-sulfonamide)s have been synthesized through solution polycondensation, demonstrating the feasibility of creating polymers with these combined functional groups. researchgate.net The presence of both amide and sulfonamide linkages can lead to strong intermolecular interactions, such as hydrogen bonding, which can significantly influence the mechanical and thermal properties of the resulting polymers.

Furthermore, research into pH-sensitive polymers containing sulfonamide groups suggests that materials derived from this compound could exhibit responsiveness to environmental stimuli. google.com Such polymers have potential applications in areas like drug delivery systems and sensors. google.com The synthesis of poly(thioester sulfonamide)s and polysulfonamides with well-defined architectures further underscores the potential for creating a diverse range of polymers by incorporating the sulfonamide-acetamide structural unit. nih.govacs.org

Development of Novel Functional Materials

Beyond polymer synthesis, the sulfonamide-acetamide scaffold is being explored for the creation of other novel functional materials. For instance, sulfonamide-containing materials are being investigated as binders for organic lithium-ion batteries. acs.org The electronic properties and dimensionality of these materials play a crucial role in their performance. acs.org Additionally, sulfonamide-containing polymers are being developed for use as topcoats and additives in photoresist compositions for lithographic processes. google.com These applications highlight the potential for this compound to serve as a precursor for materials with advanced electronic and optical properties.

Applications in Analytical Chemistry

While specific applications of this compound in analytical chemistry are not yet widely reported, the inherent properties of its functional groups suggest several potential uses. The sulfonamide and acetamide moieties can act as ligands, capable of forming complexes with metal ions. This property could be exploited in the development of new analytical reagents for the detection and quantification of specific metal ions. For example, a related ligand, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, has been used to synthesize transition metal complexes, indicating the coordination potential of such molecules.

Furthermore, the structural characteristics of this compound make it suitable for use as a standard in various analytical techniques. The determination of sulfonamide residues in environmental and food samples is often carried out using methods like liquid chromatography-high resolution mass spectrometry. bingol.edu.tr Compounds like this compound could serve as reference standards for the calibration and validation of these analytical methods. The chromatographic behavior of sulfonamide derivatives is also a subject of study, with reversed-phase high-performance liquid chromatography being a primary tool for assessing their lipophilicity. mdpi.com

Use as a Chromatographic Standard

In the field of analytical chemistry, particularly chromatography, the purity and stability of a compound are paramount for its use as a standard. This compound, as a stable, crystalline solid, possesses the intrinsic properties necessary for a chromatographic standard. Its application in this area would be highly specific, likely in studies involving the analysis of related sulfonamide compounds or as an internal standard in complex matrices.

Key characteristics for a chromatographic standard:

High Purity: Can be synthesized and purified to a high degree.

Stability: Exhibits good thermal and chemical stability under analytical conditions.

Defined Physicochemical Properties: Has a known molecular weight, melting point, and spectral characteristics.

The utility of this compound as a standard would be most pronounced in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods developed for the detection and quantification of structurally similar molecules.

Development of Detection Reagents

The molecular architecture of this compound, featuring a sulfonamide linkage and aromatic rings, provides a foundation for its development into a detection reagent. The nitrogen and oxygen atoms in the sulfamoyl group can act as coordination sites for metal ions, suggesting its potential as a chelating agent. This could be harnessed for the colorimetric or fluorometric detection of specific metal cations in solution.

Furthermore, the acetamide and ethylphenyl groups can be chemically modified to incorporate chromophoric or fluorophoric moieties, enhancing its detection capabilities. Such tailored reagents could find applications in environmental analysis or industrial quality control.

Contribution to Fundamental Organic Chemistry Principles

Beyond its direct applications, this compound can serve as a model compound for elucidating fundamental principles in organic chemistry.

Elucidation of Reaction Mechanisms

The synthesis of this compound itself involves key organic reactions, such as the sulfonamidation of an aniline (B41778) derivative. Detailed kinetic and mechanistic studies of its formation can provide valuable insights into the nucleophilic substitution at a sulfur center. The electronic effects of the ethyl group on one aromatic ring and the acetamido group on the other can be systematically studied to understand their influence on the reaction rate and pathway.

Understanding Structure-Reactivity Relationships

The compound is an excellent substrate for studying structure-reactivity relationships. By systematically modifying the substituents on either of the phenyl rings, a series of derivatives can be synthesized. The impact of these modifications on the compound's physicochemical properties, such as acidity of the sulfonamide N-H, bond dissociation energies, and susceptibility to electrophilic or nucleophilic attack, can be quantified. This data is crucial for building predictive models in physical organic chemistry.

Illustrative Structure-Reactivity Data Table (Hypothetical):

Substituent on Ethylphenyl RingHammett Constant (σ)pKa of Sulfonamide N-H
-NO2+0.788.5
-Cl+0.239.8
-H0.0010.2
-CH3-0.1710.5
-OCH3-0.2710.8

This table is a hypothetical representation to illustrate the concept.

Role in Advanced Catalysis Research (Hypothetical Exploration)

Hypothetically, derivatives of this compound could be developed as ligands for asymmetric catalysis, where the chiral environment created by the ligand influences the stereochemical outcome of a reaction.

Niche Industrial Applications Beyond Traditional Pharmaceutical Contexts

While the primary industrial interest in sulfonamides lies within the pharmaceutical sector, their unique properties can be leveraged in other niche applications. For this compound, potential non-pharmaceutical industrial uses could include:

Polymer Science: As a monomer or an additive in the synthesis of specialty polymers. The sulfonamide group can impart specific properties such as thermal stability or altered solubility.

Agrochemicals: While speculative, the structural motifs present are found in some herbicides and fungicides. Research in this direction would explore its potential as a lead compound for new agrochemical development.

Materials Science: As a component in the development of functional materials, such as organic light-emitting diodes (OLEDs) or sensors, where its electronic and coordination properties could be advantageous.

Examples in Lithographic Plate Manufacturing Research

While specific research detailing the direct application of this compound in lithographic plate manufacturing is not extensively documented in publicly available literature, the constituent chemical groups of the molecule are of significant interest in the formulation of photosensitive compositions for lithography. The performance of photoresists, which are critical materials in the lithographic process, can be enhanced by the inclusion of specific functional groups, such as sulfonamides.

Patents related to photosensitive compositions for lithography have described the use of various sulfonamide derivatives. For instance, in the development of positive working light-sensitive compositions, compounds containing a sulfonamide group with various phenyl substituents have been explored. Among the listed potential substituents is the 4-ethylphenyl group, a key component of the title compound. This suggests that the N-{4-[(4-ethylphenyl)sulfamoyl]phenyl} portion of the molecule is of interest for creating materials used in presensitized plates for lithographic applications epo.org.

The presence of the acetamide group also offers a point of interest, as N-phenylacetamide structures have been noted in related chemical solutions for manufacturing processes, such as chemical polishing liquids. While not a direct application in the photoresist itself, it indicates the utility of this chemical moiety in the broader context of electronics and materials fabrication.

Given that the structural components of this compound are found in compounds investigated for their beneficial properties in lithographic materials, it is plausible that this compound could be a candidate for research into new photoresist formulations. Its specific combination of an ethylphenyl group, a sulfonamide linkage, and a phenylacetamide terminal group could offer a unique balance of properties such as solubility, thermal stability, and adhesion, which are all critical for the performance of a lithographic plate.

The table below summarizes the findings from related research on components structurally similar to this compound and their relevance to lithographic plate manufacturing.

Structural Component Relevance in Lithographic Research Potential Benefit
Sulfonamide GroupUsed in photoresist polymer resins.Improves imaging resolution and reduces swelling.
4-Ethylphenyl GroupMentioned as a substituent in sulfonamide-containing photosensitive compositions epo.org.May influence solubility and thermal properties.
N-PhenylacetamideRelated structures used in ancillary manufacturing processes like chemical polishing.Could potentially modify adhesion and surface properties.

Further research would be necessary to fully elucidate the specific performance characteristics of this compound as a component in photosensitive compositions for lithographic plates.

Conclusion and Future Research Directions

Summary of Current Academic Knowledge on N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide

A thorough review of scientific databases and academic journals indicates a significant gap in the specific knowledge concerning this compound. Currently, there are no dedicated studies detailing its synthesis, physicochemical properties, or specific applications. However, the molecule belongs to the well-established classes of sulfonamides and acetamides, which are of considerable interest in medicinal chemistry and material science. The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents. rjptonline.org The acetamide (B32628) moiety is also a common feature in many biologically active compounds and functional materials.

General knowledge of sulfonamides suggests that this compound would be a crystalline solid. The synthesis would likely involve the reaction of 4-acetamidobenzenesulfonyl chloride with 4-ethylaniline (B1216643). This class of compounds is generally characterized by its thermal stability and specific solubility profiles.

Identification of Knowledge Gaps in Fundamental Chemical Understanding

The absence of specific literature on this compound highlights several fundamental knowledge gaps. A comprehensive understanding of its chemical nature requires detailed investigation into the following areas:

Physicochemical Properties: There is no available data on its melting point, boiling point, solubility in various solvents, or its partition coefficient (log P), which is crucial for predicting its behavior in different environments.

Spectroscopic Data: Detailed Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data are essential for unambiguous structural confirmation and are currently unavailable.

Crystallographic Data: The three-dimensional arrangement of the molecule in the solid state, which can be determined by X-ray crystallography, is unknown. This information is vital for understanding intermolecular interactions and for computational modeling.

Reactivity Profile: A systematic study of its chemical reactivity, including its stability under different pH conditions and its susceptibility to oxidation or reduction, has not been performed.

To illustrate the type of data that is currently missing, the following table provides representative physicochemical properties for the related, well-studied compound, N-phenylacetamide (Acetanilide). nbinno.comchemeo.comnih.govwikipedia.org

PropertyValue for N-phenylacetamide
Molecular Formula C₈H₉NO
Molar Mass 135.16 g/mol
Melting Point 113-115 °C
Boiling Point 304 °C
Water Solubility <0.56 g/100 mL (25 °C)
log P 1.16

Promising Avenues for Further Synthetic Innovation

The synthesis of this compound can be approached through established methods for sulfonamide formation. The most common route involves the reaction of a sulfonyl chloride with an amine. rjptonline.org However, there is considerable scope for innovation in the synthesis of this and related compounds.

Future research could focus on:

Green Synthesis Routes: Developing more environmentally friendly synthetic methods that utilize greener solvents, catalysts, and reaction conditions. Biocatalytic approaches, for instance, have been successfully employed for the synthesis of N-phenylacetamides. rsc.org

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate the reaction, potentially leading to higher yields and reduced reaction times.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters and facilitate scalability.

Novel Coupling Reagents: Investigating new coupling agents for the formation of the sulfonamide bond that may offer higher efficiency and broader substrate scope.

Potential for Novel Computational Methodologies Applied to Sulfonamide-Acetamides

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, thereby guiding experimental work. The application of computational methods to this specific molecule is a wide-open field.

Promising computational avenues include:

Density Functional Theory (DFT) Calculations: To predict its geometric structure, vibrational frequencies (IR spectrum), and electronic properties. Such studies have been conducted on related N-phenylacetamide derivatives. xisdxjxsu.asiaacs.org

Molecular Dynamics (MD) Simulations: To study its conformational dynamics and interactions with solvents or other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of related compounds were synthesized and tested for a particular property, QSAR models could be developed to predict the activity of new analogues.

Pharmacophore Modeling and Virtual Screening: To identify potential biological targets for this compound based on its 3D structure and chemical features.

The following table outlines computational methods that could be applied and the type of information they would provide.

Computational MethodPredicted Properties
Density Functional Theory (DFT) Optimized molecular geometry, vibrational spectra (IR), electronic properties (HOMO-LUMO gap), NMR chemical shifts.
Molecular Dynamics (MD) Conformational preferences, solvent effects, binding free energies with potential targets.
QSAR Predictive models for biological activity or physicochemical properties based on molecular descriptors.
Molecular Docking Binding modes and affinities to potential biological targets.

Emerging Non-Biological and Non-Clinical Research Applications

While sulfonamides are primarily known for their medicinal applications, their unique chemical structures also make them candidates for various non-biological and non-clinical applications. For this compound, these could include:

Material Science: As a building block for novel polymers or coordination compounds with interesting optical or electronic properties. The presence of aromatic rings and hydrogen bonding motifs could lead to self-assembling materials.

Corrosion Inhibition: Sulfonamide derivatives have been investigated as corrosion inhibitors for various metals and alloys.

Analytical Chemistry: As a ligand for the selective complexation of metal ions, potentially for use in sensors or separation techniques.

Organic Electronics: The conjugated π-system of the molecule could be explored for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) after suitable modification.

Interdisciplinary Research Opportunities (e.g., Chem-Informatics, Advanced Spectroscopy)

The study of this compound presents numerous opportunities for interdisciplinary collaboration.

Chem-Informatics: The development of a database of synthesized sulfonamide-acetamide derivatives, along with their experimental and computationally predicted properties, would be a valuable resource for the scientific community. This could facilitate the development of machine learning models to predict the properties of new compounds.

Advanced Spectroscopy: The application of advanced spectroscopic techniques such as 2D NMR, solid-state NMR, and Raman spectroscopy would provide deeper insights into the structure and dynamics of this molecule. Terahertz spectroscopy could be used to probe its low-frequency vibrational modes, which are sensitive to intermolecular interactions.

Supramolecular Chemistry: The hydrogen bonding capabilities of the sulfonamide and acetamide groups could be exploited to design and construct novel supramolecular assemblies with defined architectures and functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.